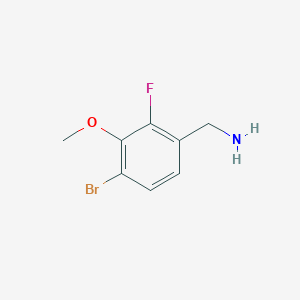

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO It is a derivative of methanamine, featuring a bromine, fluorine, and methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxybenzaldehyde followed by reductive amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Bromo-2-fluoro-3-hydroxyphenyl)methanamine, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution reactions, to yield derivatives that are valuable in both academic and industrial settings .

Building Block for Pharmaceuticals:

The compound is utilized as a building block in the development of pharmaceuticals. Its structural features allow for modifications that can lead to the creation of biologically active compounds. For instance, it is involved in synthesizing inhibitors for various biological targets, including enzymes relevant to cancer and neurodegenerative diseases .

Biological Applications

Pharmacological Studies:

Research has indicated that this compound may exhibit significant biological activity. Studies have explored its interactions with biomolecules, which could lead to the identification of new therapeutic agents. For example, compounds derived from this structure have shown potential as inhibitors of human monoamine oxidase, an enzyme linked to mood regulation and neurodegenerative disorders .

Cancer Research:

The compound's derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The unique combination of bromine and fluorine atoms in its structure may enhance its ability to interact with cellular targets, making it a candidate for further development in anti-cancer therapies .

Industrial Applications

Specialty Chemicals Production:

In industry, this compound is employed in the production of specialty chemicals. Its versatility allows it to be used in creating materials with specific properties tailored for applications in electronics, coatings, and more .

Material Science:

The compound's unique properties make it suitable for use in material science, particularly in developing polymers and composite materials that require specific thermal or mechanical characteristics .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Pharmaceuticals | Building block for drug development |

| Biological Studies | Potential inhibitors for enzymes related to diseases |

| Industrial Use | Production of specialty chemicals and materials |

| Material Science | Development of polymers with tailored properties |

Case Studies

-

Synthesis of Monoamine Oxidase Inhibitors:

A study demonstrated the synthesis of novel compounds derived from this compound that exhibited inhibitory activity against human monoamine oxidase. These findings suggest potential applications in treating depression and anxiety disorders . -

Cytotoxicity Testing:

Research involving derivatives of this compound showed promising results against various cancer cell lines, indicating its potential role as a chemotherapeutic agent. The structural modifications were crucial for enhancing bioactivity against specific targets within cancer cells .

Mechanism of Action

The mechanism by which (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine

- (4-Fluoro-2-methoxyphenyl)methanamine

- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid

Uniqueness

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, fluorine, and methoxy groups imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

- IUPAC Name : this compound

- Molecular Formula : C8H9BrFNO

- Molecular Weight : 220.07 g/mol

- CAS Number : 123652-95-9

Synthesis

The synthesis of this compound typically involves the bromination of 3-methoxyphenyl derivatives followed by fluorination and subsequent amination. Various synthetic routes have been explored to optimize yield and purity, with methods including nucleophilic substitution reactions and coupling reactions with amines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays conducted on various cancer cell lines have demonstrated significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.095 |

| Hs578T (Triple-negative breast cancer) | 0.033 |

| MDA-MB-231 (Breast Cancer) | 0.620 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. Notably, the compound has shown low toxicity in non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for various bacteria are currently being determined to establish its efficacy.

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.095 µM. Mechanistic studies indicated that the compound induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .

- Antimicrobial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria, showing promising results with several strains exhibiting susceptibility to the compound at low concentrations. Further investigations are ongoing to elucidate the specific mechanisms behind its antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies suggest that the presence of halogen substituents significantly enhances its anticancer activity. The SAR analysis indicates that modifications at the para position can lead to variations in potency against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves bromination and fluorination of a pre-functionalized methoxyphenyl scaffold. For example, starting with 3-methoxy-2-fluorophenyl precursors, bromination at the para position can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl4. Subsequent reduction of a nitrile or imine intermediate (e.g., via LiAlH4) yields the primary amine . Reaction temperature and stoichiometry are critical: excess brominating agents may lead to di-substitution, while harsh reduction conditions could dehalogenate the aromatic ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H- and 13C-NMR resolve substituent positions. The methoxy group (-OCH3) appears as a singlet (~3.8 ppm), while aromatic protons exhibit splitting patterns due to adjacent Br and F atoms. 19F-NMR confirms fluorine integration .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C8H8BrFNO: 247.97 g/mol) and isotopic patterns (Br: 1:1 for 79Br/81Br) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms regiochemistry.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The bromo and fluoro substituents enhance binding to hydrophobic pockets in enzymes/receptors, making it a versatile intermediate for:

- Kinase inhibitors : Fluorine improves metabolic stability, while bromine allows further functionalization (e.g., Suzuki coupling) .

- CNS-targeting agents : The methanamine group serves as a bioisostere for neurotransmitters like dopamine or serotonin .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C under inert atmosphere (Ar/N2) to prevent oxidation of the primary amine. Aqueous solutions require acidification (pH < 4) to avoid decomposition. Long-term storage in amber vials minimizes light-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

- Purity assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities. Compare retention times with standards .

- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies polymorphs by detecting multiple endothermic peaks .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models transition states for SNAr (aryl halide displacement). Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the bromine site .

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets, guiding SAR studies .

Q. How does the steric and electronic interplay between substituents affect regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 3-methoxy group hinders coupling at the ortho position, directing Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to the para-bromo site.

- Electronic effects : Fluorine’s -I effect activates the bromine for oxidative addition to Pd(0), while methoxy’s +R effect stabilizes intermediates .

Q. What strategies optimize synthetic yield while minimizing dehalogenation side reactions?

- Methodological Answer :

- Catalyst selection : Use PdCl2(dppf) with bulky ligands (XPhos) to suppress β-hydride elimination.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Avoid protic solvents to prevent acid-mediated dehalogenation .

Q. Key Notes

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 |

InChI Key |

AJWRGZTXNPMJIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)CN)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.